molecular formula C14H8F4O3 B1459397 2-Fluoro-4'-(trifluoromethoxy)biphenyl-3-carboxylic acid CAS No. 1261449-75-5

2-Fluoro-4'-(trifluoromethoxy)biphenyl-3-carboxylic acid

Cat. No. B1459397
CAS RN: 1261449-75-5
M. Wt: 300.2 g/mol
InChI Key: RICJCJDCKJHCHA-UHFFFAOYSA-N
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Description

“2-Fluoro-4’-(trifluoromethoxy)biphenyl-3-carboxylic acid” is a chemical compound with the molecular formula C14H8F4O3 . It is a derivative of biphenyl, which is a type of organic compound containing two benzene rings linked together by a C-C bond .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H8F4O3/c15-11-7-8(5-6-10(11)13(19)20)9-3-1-2-4-12(9)21-14(16,17)18/h1-7H,(H,19,20) . This indicates the presence of 14 carbon atoms, 8 hydrogen atoms, 4 fluorine atoms, and 3 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

The molecular weight of “2-Fluoro-4’-(trifluoromethoxy)biphenyl-3-carboxylic acid” is 300.21 . The compound is likely to be solid at room temperature .

Scientific Research Applications

Organic Synthesis and Functionalization

  • The development of a comprehensive toolbox for the regiochemically exhaustive functionalization of aromatic and heterocyclic substrates highlights the significance of fluorine, trifluoromethyl, and trifluoromethoxy containing arenes and heterocycles. These entities serve as essential building blocks in creating new compounds with potential therapeutic or pesticidal activity, facilitated by the ability to introduce additional substituents at any unoccupied position, thereby exploiting the modulatory effects of fluorine labels on biological key parameters (Schlosser, 2005).

Materials Science and Polymer Chemistry

  • Research on novel poly(arylene ether)s based on fluorinated compounds demonstrates the synthesis and characterization of materials with high thermal stability, solubility in a range of organic solvents, and potential applications in creating optical transparent materials due to their unique properties (Salunke, Ghosh, & Banerjee, 2007). Another study on the preparation and properties of fluorinated carboxylic acid/silica nanocomposite-encapsulated low molecular weight compounds showcases the innovative use of fluorinated carboxylic acids in modifying surfaces to impart oleophobicity and superhydrophilicity, indicating the versatile applications of these compounds in materials science (Sumino et al., 2014).

Fluorine Chemistry and Catalysis

  • The exploration of Claisen rearrangements based on vinyl fluorides and the strategic routes to trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids highlight the pivotal role of fluorinated compounds in synthesizing complex molecules. These studies reveal the utility of fluorine's unique reactivity and electronic properties in facilitating novel synthetic pathways and introducing functional groups to generate compounds with potential biological activity (Tranel & Haufe, 2004); (Cottet, Marull, Lefebvre, & Schlosser, 2003).

Novel Compound Development

  • The synthesis and evaluation of luminophores derived from fluorinated biphenyls for their strong luminescence in crystalline state and solution, along with the synthesis of mono- and difluoronaphthoic acids as structural units in biologically active compounds, underscore the broad applicability of fluorinated compounds in developing novel materials and pharmaceutical agents. These studies demonstrate the continuous innovation in the field of fluorine chemistry and its integration into material science and medicinal chemistry (Olkhovik et al., 2008); (Tagat et al., 2002).

properties

IUPAC Name

2-fluoro-3-[4-(trifluoromethoxy)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O3/c15-12-10(2-1-3-11(12)13(19)20)8-4-6-9(7-5-8)21-14(16,17)18/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICJCJDCKJHCHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)F)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4'-(trifluoromethoxy)biphenyl-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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